molecular formula C22H24N4O3 B2521052 N-(3-methoxyphenyl)-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide CAS No. 2380183-33-3

N-(3-methoxyphenyl)-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide

Cat. No.: B2521052
CAS No.: 2380183-33-3
M. Wt: 392.459
InChI Key: ILWGYNXROQEZAK-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under high temperature to form the quinazolinone structure.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Final Coupling Reaction: The final step involves coupling the quinazolinone derivative with the piperidine carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the specific substitution, but common reagents include alkyl halides, acyl chlorides, and bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce hydroxylated quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide: can be compared with other piperidine carboxamides or quinazolinone derivatives.

    N-(4-methoxyphenyl)-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide: A similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of the quinazolinone and piperidine moieties, which may confer unique biological or chemical properties.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-18-6-4-5-17(13-18)24-22(28)25-11-9-16(10-12-25)14-26-15-23-20-8-3-2-7-19(20)21(26)27/h2-8,13,15-16H,9-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWGYNXROQEZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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